4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one
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Overview
Description
4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one typically involves the reaction of thioamides with chlorinating agents under controlled conditions. One common method includes the reaction of a thioamide with acetylene dicarboxylate in ethanol at ambient temperature, followed by treatment with oxalyl chloride in dry acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines with different substituents.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.
Scientific Research Applications
4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetrachloro-2-octyl-1,2-thiazolidin-3-one
- 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one
- 2,2,5,5-Tetrachloro-1,1-azo-1,3,4-triazole
Uniqueness
4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
54414-98-1 |
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Molecular Formula |
C9H13Cl4NOS |
Molecular Weight |
325.1 g/mol |
IUPAC Name |
4,4,5,5-tetrachloro-2-hexyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C9H13Cl4NOS/c1-2-3-4-5-6-14-7(15)8(10,11)9(12,13)16-14/h2-6H2,1H3 |
InChI Key |
KXBLJDAMDDHXHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C(C(S1)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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